Cas no 2227677-75-8 (rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a difluorinated phenylmethyl substituent and a primary amine group. Its unique stereochemistry and fluorine substitution impart distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropane ring enhances rigidity, while the difluoromethyl group improves metabolic stability and lipophilicity, potentially enhancing bioavailability. The amine functionality offers versatility for further derivatization. This compound is particularly relevant in the development of bioactive molecules, where precise stereocontrol and fluorination are critical for optimizing potency and selectivity. Its structural features make it a promising candidate for medicinal chemistry applications.
rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine structure
2227677-75-8 structure
Product Name:rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine
CAS No:2227677-75-8
MF:C12H15F2N
MW:211.25101017952
CID:6448354
PubChem ID:165852705
Update Time:2025-05-22

rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine
    • EN300-1862264
    • rac-(1R,3S)-3-[difluoro(phenyl)methyl]-2,2-dimethylcyclopropan-1-amine
    • 2227677-75-8
    • Inchi: 1S/C12H15F2N/c1-11(2)9(10(11)15)12(13,14)8-6-4-3-5-7-8/h3-7,9-10H,15H2,1-2H3/t9-,10-/m0/s1
    • InChI Key: VWOHPQPDYPVESO-UWVGGRQHSA-N
    • SMILES: FC(C1C=CC=CC=1)([C@H]1[C@@H](C1(C)C)N)F

Computed Properties

  • Exact Mass: 211.11725581g/mol
  • Monoisotopic Mass: 211.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine

Rac-(1R,3S)-3-Difluoro(Phenyl)Methyl-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

The compound rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine (CAS No. 2227677-75-8) is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which have garnered considerable attention in recent years due to their versatile properties and intriguing reactivity. The molecule's structure features a cyclopropane ring substituted with a difluorophenylmethyl group at position 3 and two methyl groups at position 2. Additionally, the presence of an amine group at position 1 further enhances its functional diversity.

Recent studies have highlighted the importance of cyclopropane derivatives in drug discovery and development. The strained ring structure of cyclopropane provides unique electronic and steric properties, making it an attractive scaffold for designing bioactive molecules. For instance, the difluorophenylmethyl group in this compound introduces both electron-withdrawing fluorine atoms and aromaticity, which can influence the molecule's reactivity and pharmacokinetic profile. Similarly, the dimethyl substitution at position 2 contributes to the molecule's stability and lipophilicity, which are critical factors in drug design.

The synthesis of rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine involves a multi-step process that combines principles from organic synthesis and stereochemistry. Researchers have employed various strategies to construct the cyclopropane core, including ring-closing metathesis and photochemical reactions. The stereochemistry of the molecule is particularly important, as it can significantly impact the compound's biological activity. Recent advancements in asymmetric synthesis have enabled the selective formation of the (1R,3S) configuration, which is crucial for optimizing pharmacological properties.

From a biological standpoint, this compound has shown promising activity in preclinical studies. Its amine group makes it a potential candidate for forming peptide bonds or acting as a nucleophile in biochemical reactions. Furthermore, the difluorophenylmethyl moiety has been associated with anti-inflammatory and antiviral effects in related compounds. Recent research has explored its potential as an intermediate in the synthesis of more complex bioactive molecules, such as kinase inhibitors and GPCR modulators.

In terms of applications, rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine is being investigated for its role in drug delivery systems. Its unique structure allows for controlled release mechanisms and enhanced drug targeting capabilities. Additionally, its stability under physiological conditions makes it a viable option for use in biocompatible materials.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights behind this compound's reactivity and selectivity. Advanced computational methods are being employed to predict its interaction with biological targets at atomic resolution. Such studies are expected to pave the way for its use in personalized medicine and precision therapy.

In conclusion, rac-(1R,3S)-3-difluoro(phenyl)methyl-2,2-dimethylcyclopropan-1-amine represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functionalities. As research progresses, this compound is poised to make significant contributions to fields ranging from medicinal chemistry to materials science.

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